molecular formula C35H43N7O5 B3321034 Unii-KB3BB67DU4 CAS No. 1304574-20-6

Unii-KB3BB67DU4

Cat. No. B3321034
CAS RN: 1304574-20-6
M. Wt: 641.8 g/mol
InChI Key: SLPCJXCFBRGFMX-UHFFFAOYSA-N
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Description

The description of a substance usually includes its common and scientific names, its appearance, and its uses .


Synthesis Analysis

Synthesis analysis involves understanding how the substance is made. This can include the chemical reactions used to produce the substance, the raw materials needed, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule of the substance. This can include information about the types of bonds between atoms, the shape of the molecule, and any notable features of the structure .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the substance reacts with other substances. This can include the types of reactions it undergoes, the products of these reactions, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

Physical properties of a substance include characteristics like color, density, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes .

Scientific Research Applications

Ethical Considerations in Scientific Research

Public and Stakeholder Engagement in Scientific Research : Ethical and social questions arise with new scientific discoveries and technologies. Public and stakeholder engagement is crucial in developing guidelines and policies governing scientific practices, especially in controversial areas such as CRISPR-Cas9 gene editing. Ethical concerns, deeply rooted in moral, religious, or ideological beliefs, necessitate more ethical input in debates around governance of dual-use research. Engaging a broader range of stakeholders, including the public, in the development of scientific policies can ensure more inclusive and ethical scientific practices (Iltis, Hoover, & Matthews, 2021).

Innovation in Scientific Research

Nanoparticle Research : The field of nanoparticle research illustrates the innovative potential of scientific inquiry. With properties strongly related to their size, nanoparticles offer opportunities for breakthroughs in technology and medicine. The development of new synthesis methods, characterization tools, and theoretical models is essential for advancing this field. Nanoparticle research showcases the wide-ranging applications of scientific innovations, from basic science to commercial applications, highlighting the role of interdisciplinary collaboration in driving scientific progress (Heiligtag & Niederberger, 2013).

Challenges in Scientific Research

Scientific Research and Society

Climate Change Research : The Intergovernmental Panel on Climate Change (IPCC) serves as a key example of how scientific research impacts policy and public discourse. Research on the IPCC highlights its significant influence on the construction and dissemination of knowledge on climate change, shaping policy development and public understanding. This underscores the importance of scientific research in addressing global challenges and the role of international collaboration in fostering a comprehensive understanding of complex issues (Hulme & Mahony, 2010).

Mechanism of Action

Target of Action

Dabigatran impurity 10, also known as Unii-KB3BB67DU4 or KB3BB67DU4, is a derivative of Dabigatran etexilate . Dabigatran etexilate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Thrombin, also known as Factor IIa, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot .

Mode of Action

Dabigatran directly inhibits the activity of thrombin by binding to its active site, thereby preventing thrombin from converting fibrinogen to fibrin . This inhibition is competitive and reversible . By blocking the action of thrombin, Dabigatran prevents the formation of blood clots, acting as an anticoagulant .

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran is the coagulation cascade. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran etexilate is rapidly absorbed and converted to its active form, Dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetics of Dabigatran are predictable, making routine lab monitoring unnecessary . .

Result of Action

The primary result of Dabigatran’s action is the prevention of blood clot formation. This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This anticoagulant effect reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Dabigatran, potentially leading to drug-drug interactions . Additionally, patient-specific factors such as renal function can impact the drug’s clearance and overall effectiveness . It’s also worth noting that the stability and efficacy of Dabigatran impurity 10 may be different from that of Dabigatran etexilate and would need further investigation.

Safety and Hazards

Safety and hazard information for a substance typically includes its toxicity, flammability, and any precautions that should be taken when handling or storing it .

Future Directions

Future directions could involve potential new uses for the substance, areas of research interest, or upcoming regulatory changes .

properties

IUPAC Name

propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCJXCFBRGFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1304574-20-6
Record name beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304574206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, PROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB3BB67DU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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